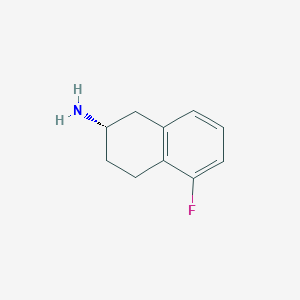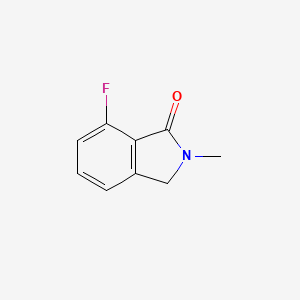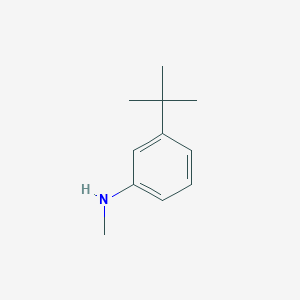
(S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine compound characterized by a fluorine atom attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-fluoro-1,2,3,4-tetrahydronaphthalene.
Chiral Resolution: The racemic mixture is subjected to chiral resolution using chiral acids or chromatography to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective chiral resolution techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various reduced amine derivatives.
Substitution Products: Substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include neurotransmitter pathways, enzyme inhibition, or receptor binding.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine: The racemic mixture of the compound.
5-Fluoro-1,2,3,4-tetrahydronaphthalene: The parent compound without the amine group.
Other Fluorinated Amines: Compounds with similar structures but different substitution patterns.
Uniqueness: (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its chiral nature and specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H12FN |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
(2S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C10H12FN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3,8H,4-6,12H2/t8-/m0/s1 |
InChI-Schlüssel |
VCSRUJJOQUHUJC-QMMMGPOBSA-N |
Isomerische SMILES |
C1CC2=C(C[C@H]1N)C=CC=C2F |
Kanonische SMILES |
C1CC2=C(CC1N)C=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)

![1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11916646.png)


![5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine](/img/structure/B11916657.png)
